[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
Description
[(2-Oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative characterized by a phenyl group at the C3 position of the chromen-2-one core and an acetic acid moiety linked via an ether bond at the C7 oxygen (Figure 1). This compound belongs to a class of aryloxyacetic acids, which are structurally tailored for diverse applications, including biological activity and material science.
Properties
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVZBLBZWILFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589656 | |
| Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-49-7 | |
| Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-oxo-3-phenylchromen-7-ol (Intermediate)
- Reagents: Salicylaldehyde derivatives and benzoylacetic acid or phenylacetic acid derivatives.
- Conditions: Acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysis under reflux in solvents like ethanol or acetic acid.
- Outcome: Formation of the coumarin core with a free hydroxyl group at the 7-position.
Etherification to Introduce the Oxyacetic Acid Group
- Reagents: Chloroacetic acid or ethyl chloroacetate as the alkylating agent.
- Base: Potassium carbonate or sodium hydride to deprotonate the 7-hydroxy group.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Procedure: The 7-hydroxy coumarin intermediate is reacted with chloroacetic acid or its ester under stirring at elevated temperature (50–80 °C) for several hours.
- Hydrolysis (if ester used): If ethyl chloroacetate is used, subsequent hydrolysis under acidic or basic conditions converts the ester to the free acetic acid.
Purification and Characterization
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or column chromatography.
- Characterization:
- NMR Spectroscopy: Confirms the aromatic protons, chromenone structure, and the methylene protons of the oxyacetic acid group.
- Mass Spectrometry: Confirms molecular weight (~296 g/mol).
- HPLC: Confirms purity, typically >95%.
- Melting Point: Used as a physical characterization parameter.
Research Findings and Optimization
- Studies on coumarin derivatives, including those with oxyacetic acid substituents, indicate that the etherification step is critical for yield and purity. Using potassium carbonate in DMF at 70 °C for 6–12 hours typically provides optimal conversion.
- The choice of alkylating agent affects the ease of purification; esters allow for easier handling but require an additional hydrolysis step.
- Spectroscopic data confirm the successful formation of the ether bond and retention of the chromenone core.
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and confirm product purity.
Summary Table of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Coumarin core formation | Salicylaldehyde + phenylacetic acid, acid/base catalyst, reflux in ethanol/acetic acid | Formation of 7-hydroxy-2-oxo-3-phenylchromen | 70–85 |
| 2 | Etherification | 7-hydroxy coumarin + chloroacetic acid or ethyl chloroacetate, K2CO3, DMF, 50–80 °C, 6–12 h | Alkylation at 7-OH position; ester hydrolysis if needed | 60–80 |
| 3 | Purification | Recrystallization or chromatography | Achieves >95% purity | — |
Additional Notes
- The compound this compound is commercially available from specialized chemical suppliers, but custom synthesis is often required for research purposes.
- The synthetic route is adaptable to introduce various substituents on the phenyl ring or chromen core for structure-activity relationship studies.
- The compound’s preparation is supported by standard organic synthesis protocols and confirmed by multiple spectroscopic and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted coumarin derivatives .
Scientific Research Applications
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors . It may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized in Table 1 :
Key Observations :
- Substituent Effects : The phenyl group at C3 (target compound) increases hydrophobicity compared to the methoxy-substituted analog in , which improves solubility.
- Functional Group Impact : The free -COOH group in the target compound enhances uranium adsorption efficiency (e.g., similar to acetic acid-modified biochar in ), whereas acetamide derivatives (e.g., ) prioritize hydrogen bonding for biological interactions.
Adsorption and Coordination Chemistry
- Uranium Adsorption: The acetic acid group in the target compound mimics the behavior of acetic acid-modified sludge biochar (ASBB), where -COOH groups enable monodentate coordination with U(VI) ions (97.8% removal efficiency at pH 6.0) . Comparatively, hydroxylated coumarins (e.g., ) lack this chelation capacity.
- Kinetics : The target compound’s adsorption equilibrium aligns with pseudo-second-order kinetics (similar to ASBB in ), indicating chemisorption-driven processes.
Biological Activity
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that has garnered attention for its diverse biological activities. Coumarins are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a chromenone backbone with an acetic acid moiety, which enhances its solubility and biological activity. The structure can be represented as follows:
This structural configuration allows the compound to penetrate cell membranes and interact with intracellular targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 12.5 µg/mL against MRSA and other pathogens .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.5 |
| Compound C | Bacillus subtilis | 25 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These assays indicated that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was demonstrated in vitro against various cancer types, including breast and colon cancer cells .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression.
- Radical Scavenging : The antioxidant properties are facilitated by the compound's ability to donate electrons, thus neutralizing reactive oxygen species (ROS).
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against resistant bacterial strains, demonstrating significant reductions in bacterial load.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound led to a marked decrease in viability and increased apoptosis rates compared to control groups.
Q & A
How can researchers resolve contradictions in anisotropic displacement parameters during X-ray refinement of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid?
Advanced Methodological Answer:
Discrepancies in anisotropic displacement parameters during refinement often arise from poor data quality or overparameterization. Using SHELXL ( ), researchers should:
- Validate thermal parameter restraints (e.g.,
SIMUandDELUcommands) to suppress unrealistic atomic vibrations. - Cross-check data with the
R1andwR2convergence trends; a divergence >2% suggests overfitting. - Employ the
TWINcommand if twinning is suspected, as coumarin derivatives often form pseudo-merohedral twins. - Use the
WinGX/ORTEPsuite () to visualize ellipsoids and identify outliers (>50% anisotropy). Reprocess raw data with SHELXPRO if systematic errors persist.
What synthetic strategies are effective for introducing electron-withdrawing substituents to the coumarin core of this compound?
Advanced Methodological Answer:
The 7-hydroxy group in coumarin derivatives allows regioselective functionalization:
- Step 1: Protect the 7-OH group using tert-butyldimethylsilyl (TBDMS) chloride in DMF under inert conditions (yield >85%).
- Step 2: Perform Friedel-Crafts acylation at the 3-phenyl ring using AlCl₃ and acyl chlorides ( ). Monitor regiochemistry via in situ ¹H NMR.
- Step 3: Deprotect the 7-OH group with tetrabutylammonium fluoride (TBAF) and couple with acetic acid via Mitsunobu reaction (PPh₃/DIAD, 0°C, 12h) ().
- Yield Optimization: Replace DIAD with ADDP for higher efficiency in polar aprotic solvents (e.g., THF).
How can researchers validate the purity of this compound derivatives post-synthesis?
Methodological Answer:
Combine orthogonal analytical techniques:
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30%→95% ACN over 20 min). Monitor λ=254 nm (coumarin absorbance) and confirm mass via ESI+ (expected [M+H]⁺ = 297.28) ( ).
- ¹³C NMR : The carbonyl resonance at δ~160 ppm (C2=O) and acetate methylene at δ~60 ppm (OCH₂CO) should show no splitting (>95% purity).
- Elemental Analysis : Acceptable C/H/N deviation ≤0.4% from theoretical values (e.g., C₁₈H₁₄O₅: C 68.79%, H 4.49%) ( ).
What computational approaches predict viable synthetic routes for novel derivatives of this compound?
Advanced Methodological Answer:
Leverage retrosynthetic AI tools trained on databases like Reaxys and Pistachio ():
- Input the SMILES string (
O=C(O)COc1ccc2c(c1)oc(c(c2=O)c1ccccc1)) and set precursor scoring to "Relevance Heuristic." - Prioritize one-step reactions (e.g., nucleophilic substitution at the 7-O position using bromoacetate esters ()).
- Validate predicted routes with DFT calculations (B3LYP/6-31G*) for transition-state energy barriers (<25 kcal/mol feasible).
How should researchers design bioactivity studies for this compound derivatives?
Advanced Methodological Answer:
- Target Selection : Coumarins often inhibit E. coli DNA gyrase ( ). Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding affinity <−8.0 kcal/mol to GyrB ATPase.
- In Vitro Assays :
- MIC Determination : Test against Gram-negative (E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains via broth microdilution (CLSI guidelines).
- Cytotoxicity : Use MTT assay on HEK-293 cells (IC₅₀ >50 µM acceptable).
- Data Interpretation : Apply Chou-Talalay synergy analysis if combining with β-lactams ( ).
What strategies mitigate low yields in the coupling of acetic acid to the 7-hydroxy coumarin precursor?
Methodological Answer:
- Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of the 7-OH group ().
- Catalyst : Use DMAP (4-dimethylaminopyridine) at 10 mol% to accelerate Mitsunobu reactions.
- Workup : Extract unreacted starting material with ethyl acetate (3×50 mL) and purify via flash chromatography (SiO₂, hexane:EtOAc 3:1).
- Yield Tracking : Monitor reaction progress via TLC (Rf=0.3 in EtOAc) and quantify using HPLC ().
How can researchers address poor solubility of this compound in aqueous buffers?
Advanced Methodological Answer:
- Co-Solvents : Use 10% DMSO/PBS (v/v) for in vitro assays. Confirm stability via UV-Vis (λ=320 nm) over 24h.
- Prodrug Design : Synthesize the ethyl ester derivative () for improved lipophilicity (logP ~2.8). Hydrolyze in vivo via esterases.
- Nanoformulation : Encapsulate in PLGA nanoparticles (100 nm, PDI <0.2) using emulsion-solvent evaporation. Characterize release kinetics in pH 7.4 PBS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
